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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile intermediate
compound with applications in the pharmaceutical and dye industries. This document
consolidates available data on its chemical identity, physicochemical properties, and provides a
plausible synthetic route and analytical methodology based on established chemical principles,
owing to the limited availability of specific experimental protocols in public literature. While the
compound is noted for its role as a precursor to bioactive molecules, specific interactions with
biological signaling pathways have not been extensively documented.

Chemical Identity and Physical Properties

1-(3-Amino-4-(methylamino)phenyl)ethanone is a substituted aromatic ketone. Its core
structure consists of an acetophenone moiety with amino and methylamino substituents on the
phenyl ring.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)
IUPAC Name L-(3-Amino-4- N/A
(methylamino)phenyl)ethanone

CAS Number 18076-19-2 [1]
Molecular Formula CoH12N20 [1]
Molecular Weight 164.21 g/mol [1]
Appearance Brown solid [1]
Melting Point 119-123 °C N/A
Boiling Point Not available N/A
Solubility Not available N/A
pKa Not available N/A

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of 1-(3-Amino-4-
(methylamino)phenyl)ethanone is not readily available in the surveyed literature. However, a
plausible and commonly employed synthetic route can be proposed based on standard organic
chemistry transformations. A likely precursor is 4'-Fluoro-3'-nitroacetophenone.[2][3] The
synthesis would involve a two-step process: nucleophilic aromatic substitution of the fluorine
atom with methylamine, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

4'-Fluoro-3'-nitroacetophenone Methylamine (CH3NHZ ’1—(4—(Methylamino)—3—nitrophenyl)ethanone Reduction (€.g., H2/Pd-C or SnCIZ/HCI 1-(3-Amino-4-(methylamino)phenyl)ethanone

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone.

Hypothetical Experimental Protocol
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Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

e In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-
fluoro-3'-nitroacetophenone in a suitable polar aprotic solvent such as dimethylformamide
(DMF).

e Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas).

e Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the
reaction progress using thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to
precipitate the product.

 Filter the solid, wash with water, and dry under vacuum to obtain crude 1-(4-
(methylamino)-3-nitrophenyl)ethanone.

Step 2: Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone

e To a solution of 1-(4-(methylamino)-3-nitrophenyl)ethanone in a suitable solvent like ethanol
or ethyl acetate, add a reducing agent. Common methods include catalytic hydrogenation
(e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(ll) chloride
in hydrochloric acid).[4][5][6]

« If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable
pressure and stir until the reaction is complete as monitored by TLC.

e If using chemical reduction, stir the reaction mixture at room temperature or with gentle
heating until the starting material is consumed.

» After the reaction is complete, neutralize the reaction mixture (if an acid was used) and
extract the product with an organic solvent.

» Dry the organic layer over an anhydrous drying agent (e.g., Na=S0a), filter, and evaporate
the solvent under reduced pressure to yield the crude product.

Purification and Analysis
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Purification

The crude 1-(3-Amino-4-(methylamino)phenyl)ethanone can be purified by standard
laboratory techniques.

Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic
solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The
crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to
cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Column Chromatography: For higher purity, column chromatography using silica gel is a viable
option. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl
acetate, would likely be effective for separating the desired product from impurities.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be
suitable for assessing the purity of 1-(3-Amino-4-(methylamino)phenyl)ethanone.[7][8][9]

e Column: C18 stationary phase.

» Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium
acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

o Detection: UV detection at a wavelength corresponding to the absorbance maximum of the
compound.

Mobile Phase >

Y

C18 HPLC Column

Sample Injection UV Detector »| Data Acquisition & Analysis

Click to download full resolution via product page
Caption: A typical workflow for HPLC analysis.

Spectral Data (Predicted)

Specific spectral data for 1-(3-Amino-4-(methylamino)phenyl)ethanone is not publicly
available. The following are predicted spectral characteristics based on the structure and data
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from similar compounds.[10][11]

Table 2: Predicted Spectral Data

Technique

Predicted Characteristics

1H NMR

Aromatic protons (multiplets in the range of 6.0-
7.5 ppm), methyl protons of the acetyl group
(singlet around 2.5 ppm), methyl protons of the
methylamino group (singlet around 2.8-3.0
ppm), and protons of the amino and

methylamino groups (broad singlets).

13C NMR

Carbonyl carbon (around 197 ppm), aromatic
carbons (in the range of 110-150 ppm), methyl
carbon of the acetyl group (around 26 ppm), and
methyl carbon of the methylamino group

(around 30 ppm).

IR Spectroscopy

N-H stretching vibrations (around 3300-3500
cm~1), C=0 stretching vibration (around 1670
cm~1), and aromatic C-H and C=C stretching

vibrations.

Mass Spectrometry

A molecular ion peak (M*) corresponding to the

molecular weight of 164.21.

Biological Activity and Signaling Pathways

1-(3-Amino-4-(methylamino)phenyl)ethanone is primarily documented as an intermediate in

the synthesis of pharmaceuticals, particularly for potential applications in neurology and

oncology.[1] However, there is a lack of specific studies in the public domain detailing its direct

biological activity or its interaction with specific signaling pathways.

Derivatives of similar aminophenyl ethanone and aminoquinazoline structures have been
investigated as kinase inhibitors.[12][13][14][15][16] It is plausible that 1-(3-Amino-4-
(methylamino)phenyl)ethanone could serve as a scaffold for the development of inhibitors
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targeting various kinases involved in cell signaling cascades, such as those implicated in
cancer cell proliferation.

Given its aromatic amine structure, it could also be a precursor for compounds that interact with
G-protein coupled receptors (GPCRS), a large family of receptors involved in a multitude of
physiological processes.[17][18][19][20] However, without experimental data, any discussion of
its role in specific signaling pathways remains speculative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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